7-((5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one

mTOR inhibition PI3Kα kinase Thienopyrimidine SAR

7-((5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one (CAS 690641-67-9) is a heterocyclic small molecule comprising a thieno[2,3-d]pyrimidine core connected via an ether linkage to a 4-methylcoumarin moiety. This scaffold is a recognized pharmacophore in kinase inhibitor design, particularly for mTOR/PI3Kα pathways.

Molecular Formula C22H13BrN2O3S
Molecular Weight 465.32
CAS No. 690641-67-9
Cat. No. B2922028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-((5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one
CAS690641-67-9
Molecular FormulaC22H13BrN2O3S
Molecular Weight465.32
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)OC3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)Br
InChIInChI=1S/C22H13BrN2O3S/c1-12-8-19(26)28-18-9-15(6-7-16(12)18)27-21-20-17(10-29-22(20)25-11-24-21)13-2-4-14(23)5-3-13/h2-11H,1H3
InChIKeyJEOGUDMIWJKXGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procure 7-((5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one (CAS 690641-67-9) for Targeted Kinase Research


7-((5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one (CAS 690641-67-9) is a heterocyclic small molecule comprising a thieno[2,3-d]pyrimidine core connected via an ether linkage to a 4-methylcoumarin moiety. This scaffold is a recognized pharmacophore in kinase inhibitor design, particularly for mTOR/PI3Kα pathways [1]. The bromophenyl substituent at the 5-position of the thienopyrimidine provides a synthetic handle for further functionalization and can influence target binding through halogen bonding. With a molecular weight of 465.32 g/mol, this compound is typically supplied at 95% purity for early-stage research . Its structural features make it a promising intermediate for probing structure-activity relationships in oncology-focused kinase programs, distinguishing it from non-halogenated or alternative-heterocycle analogues.

Why Generic mTOR/PI3Kα Inhibitor Scaffolds Cannot Replace 7-((5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one in Your Pipeline


Thieno[2,3-d]pyrimidine-based kinase inhibitors exhibit extreme sensitivity to the electronic and steric properties of their C-5 aryl substituents [1]. The 4-bromophenyl group in this compound is not interchangeable with other halogens or alkyl groups without a substantial impact on target engagement and antiproliferative activity. A key analogue study demonstrated that replacing the chromone moiety with alternative heterocycles, or altering the substitution pattern on the phenyl ring, can lead to a >5-fold reduction in mTOR inhibitory potency (e.g., from an IC50 of 0.16 µM to >10 µM) [1]. Furthermore, the 4-methylcoumarin component contributes to planarity and π-stacking interactions critical for kinase binding, rendering simple coumarin or chromone replacements unsuitable. For programs requiring consistent batch-to-batch potency and scaffold integrity, generic substitution risks introducing confounding SAR variables that undermine lead optimization campaigns.

Quantitative Differentiation of 7-((5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one Against Key Analogues


mTOR Kinase Inhibitory Potency Relative to Lead Compound I (Scaffold Benchmarking)

While explicit IC50 data for this specific analogue is not available in peer-reviewed literature, a closely related thienopyrimidine-chromone hybrid (compound 16i) achieved an mTOR IC50 of 0.16 ± 0.03 µM, representing an 8.6-fold improvement over the reference compound I (IC50: 1.37 ± 0.07 µM) in the same assay [1]. The target compound retains the identical core scaffold and chromone moiety required for antiproliferative activity; the 4-bromophenyl substituent is predicted to engage in halogen bonding within the mTOR active site, a feature absent in compound I but partially mimicked by the 4-methoxyphenyl analogue [1]. These SAR trends suggest that 7-((5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one likely falls within the high-potency cluster of this series.

mTOR inhibition PI3Kα kinase Thienopyrimidine SAR

Antiproliferative Activity Trajectory in Lung and Prostate Cancer Cell Lines

The thienopyrimidine-chromone series 16a-j demonstrated markedly improved cytotoxicity over the 10a-k series against H460 (lung) and PC-3 (prostate) cancer cell lines. For the most potent analogue 16i, IC50 values of 1.20 ± 0.23 µM (H460) and 0.85 ± 0.04 µM (PC-3) were recorded, which corresponded to a 7.9- and 19.1-fold improvement over compound I, respectively [1]. The target compound shares the 4-methylchromen-2-one moiety characteristic of the 16 series, and the bromophenyl group is likely to enhance cellular permeability relative to the free phenyl group, potentially yielding IC50 values comparable to or better than the 4-methoxyphenyl analogue [1]. Direct cytotoxicity testing of 7-((5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one is required to confirm this trend.

Anticancer activity H460 lung cancer PC-3 prostate cancer

Predicted Physicochemical Profile Versus Non-Halogenated Analogues

The cLogP of thienopyrimidine-chromone hybrids from the 2015 Zhu et al. study ranged from 2.5 to 4.0, and introduction of halogen atoms at the para-position of the phenyl ring increased lipophilicity by approximately 0.5–0.8 log units compared to unsubstituted phenyl analogues [1]. The 4-bromophenyl compound is predicted to have a cLogP near 3.8–4.2, making it moderately more lipophilic than the 4-methoxyphenyl analogue (cLogP ~3.5). This elevated lipophilicity may correlate with enhanced passive membrane permeability, a desirable trait for intracellular kinase targets, but must be balanced against potential solubility limitations. No experimental LogD or solubility data for this specific compound are publicly available.

Lipophilicity Halogen bonding Drug-likeness

Recommended Use Cases for 7-((5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one in R&D


Kinase Selectivity Profiling in mTOR/PI3Kα Inhibitor Lead Optimization

This bromine-substituted analogue serves as an ideal candidate for side-by-side kinase panel screening against mTOR, PI3Kα, and related lipid kinases. Based on the SAR reported for the 16 series [1], the 4-bromophenyl group is expected to occupy the hydrophobic pocket typically engaged by the 4-methoxyphenyl substituent, potentially offering improved selectivity due to the larger van der Waals radius of bromine. Researchers can benchmark this compound's selectivity index relative to PI3Kα and mTOR using the same recombinant kinase assays described in Zhu et al., employing a 10 µM single-point screen followed by full IC50 determination.

Halogen-Bonding SAR Probe for Fragment-Based Drug Design

The presence of the 4-bromophenyl moiety allows this compound to act as a halogen-bonding probe in co-crystallization or molecular docking studies. Unlike its chloro or fluoro counterparts, bromine exhibits a characteristic sigma-hole that can form directional interactions with backbone carbonyl oxygens in the kinase hinge region. In the Zhu et al. study, docking simulations revealed that halogenated analogues achieved higher docking scores when the halogen engaged in such interactions [1]. This makes this compound a valuable tool for validating computational models of halogen bonding in kinase inhibitor design.

Cellular Permeability and Antiproliferative Benchmarking Across Cancer Cell Panels

Given the established cytotoxicity of the thienopyrimidine-chromone class in H460 and PC-3 cell lines [1], this bromine analogue is recommended for expansion into broader cancer cell panels (e.g., NCI-60 or patient-derived organoids). The elevated lipophilicity predicted for this compound (cLogP ~3.8–4.2) suggests enhanced passive membrane permeability, which can be correlated with intracellular target engagement via phospho-AKT or phospho-S6RP Western blotting. This provides a direct readout of mTOR pathway inhibition in a cellular context.

Chemical Biology Tool for Target Engagement Studies Using Bromine-Specific Spectroscopic Methods

The bromine atom provides a unique atomic signature detectable by techniques such as X-ray fluorescence (XRF), electron capture dissociation (ECD) mass spectrometry, or anomalous X-ray diffraction. Researchers can exploit this heavy-atom label to track subcellular localization or to obtain phase information in crystallographic studies without the need for additional derivatization. This utility is not easily replicated by non-halogenated or smaller halogen (F, Cl) analogues.

Quote Request

Request a Quote for 7-((5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.